molecular formula C3H3N3OS B7850027 Carbamothioylmethanecarbonimidoyl cyanide

Carbamothioylmethanecarbonimidoyl cyanide

Cat. No.: B7850027
M. Wt: 129.14 g/mol
InChI Key: FBVPWNIBLBCCBC-QHHAFSJGSA-N
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Description

Carbamothioylmethanecarbonimidoyl cyanide is an organic compound characterized by the presence of a cyano group, a hydroxyimino group, and a thioamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production methods for Carbamothioylmethanecarbonimidoyl cyanide may involve continuous flow processes using microreactors. These methods allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Carbamothioylmethanecarbonimidoyl cyanide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes and nitriles.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The thioamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve mild temperatures and neutral to slightly basic pH .

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted thioamides, which can be further utilized in various chemical syntheses .

Scientific Research Applications

Carbamothioylmethanecarbonimidoyl cyanide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of Carbamothioylmethanecarbonimidoyl cyanide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby disrupting their normal function. Additionally, it can interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Carbamothioylmethanecarbonimidoyl cyanide include:

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(2E)-2-cyano-2-hydroxyiminoethanethioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3N3OS/c4-1-2(6-7)3(5)8/h7H,(H2,5,8)/b6-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVPWNIBLBCCBC-QHHAFSJGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C(=NO)C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(#N)/C(=N\O)/C(=S)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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